

Basimglurant Clinical Trials: A Cross-Study Analysis for Researchers

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Compound of Interest

Compound Name: *Basimglurant*

Cat. No.: *B1279451*

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This comparison guide provides a detailed analysis of the clinical trial results for **Basimglurant**, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), in its application for Major Depressive Disorder (MDD) and Fragile X Syndrome (FXS). The following sections present a quantitative summary of the trial data, detailed experimental protocols, and visualizations of the underlying biological and procedural frameworks.

Quantitative Data Summary

The efficacy and safety of **Basimglurant** have been evaluated in separate clinical trials for Major Depressive Disorder and Fragile X Syndrome. The key quantitative outcomes of these studies are summarized below for direct comparison.

Table 1: Basimglurant in Major Depressive Disorder (NCT01437657) - Key Efficacy Outcomes

Outcome Measure	Placebo	Basimglurant (0.5 mg)	Basimglurant (1.5 mg)	Effect Size (1.5 mg vs. Placebo)	P-value (1.5 mg vs. Placebo)
Primary Endpoint					
Clinician-Rated MADRS Change from Baseline	-14.6	-14.1	-16.1	0.16	.42
Secondary Endpoints					
Patient-Rated MADRS Change from Baseline	-13.3	-	-16.2	0.28	.04
QIDS-SR Change from Baseline	-5.8	-	-7.5	0.37	.009
Patient-Rated MADRS Remission Rate	22.0%	-	36.0%	-	.03
Patient-Rated MADRS Response Rate	40.4%	-	50.5%	-	.13

MADRS: Montgomery-Åsberg Depression Rating Scale; QIDS-SR: Quick Inventory of Depressive Symptomatology-Self-Report.

Table 2: Basimglurant in Fragile X Syndrome (FragXis Study) - Primary Efficacy Outcome

Outcome Measure	Placebo	Basimglurant (0.5 mg)	Basimglurant (1.5 mg)
Primary Endpoint			
ADAMS Total Score Change from Baseline	Improvement	Inferior to placebo	Less improvement than placebo

ADAMS: Anxiety Depression and Mood Scale.[1]

Experimental Protocols

Major Depressive Disorder (NCT01437657)

This was a Phase 2b, double-blind, randomized, placebo-controlled clinical trial with a total of 333 adult patients diagnosed with MDD.[2]

- Inclusion Criteria: Patients with a DSM-IV-TR diagnosis of Major Depressive Disorder who had an inadequate response to ongoing antidepressant therapy.
- Exclusion Criteria: Not detailed in the provided search results.
- Dosing Regimen: Patients were assigned to receive either 0.5 mg of **Basimglurant**, 1.5 mg of **Basimglurant**, or a placebo once daily for six weeks, as an adjunct to their ongoing antidepressant medication (SSRI or SNRI).[2]
- Assessment Schedule: The primary endpoint was the change from baseline in the clinician-rated Montgomery-Åsberg Depression Rating Scale (MADRS) score at week 6.[2] Secondary outcomes included patient-rated MADRS, Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR), Clinical Global Impression-Improvement (CGI-I), and Patient Global Impression-Improvement (PGI-I).

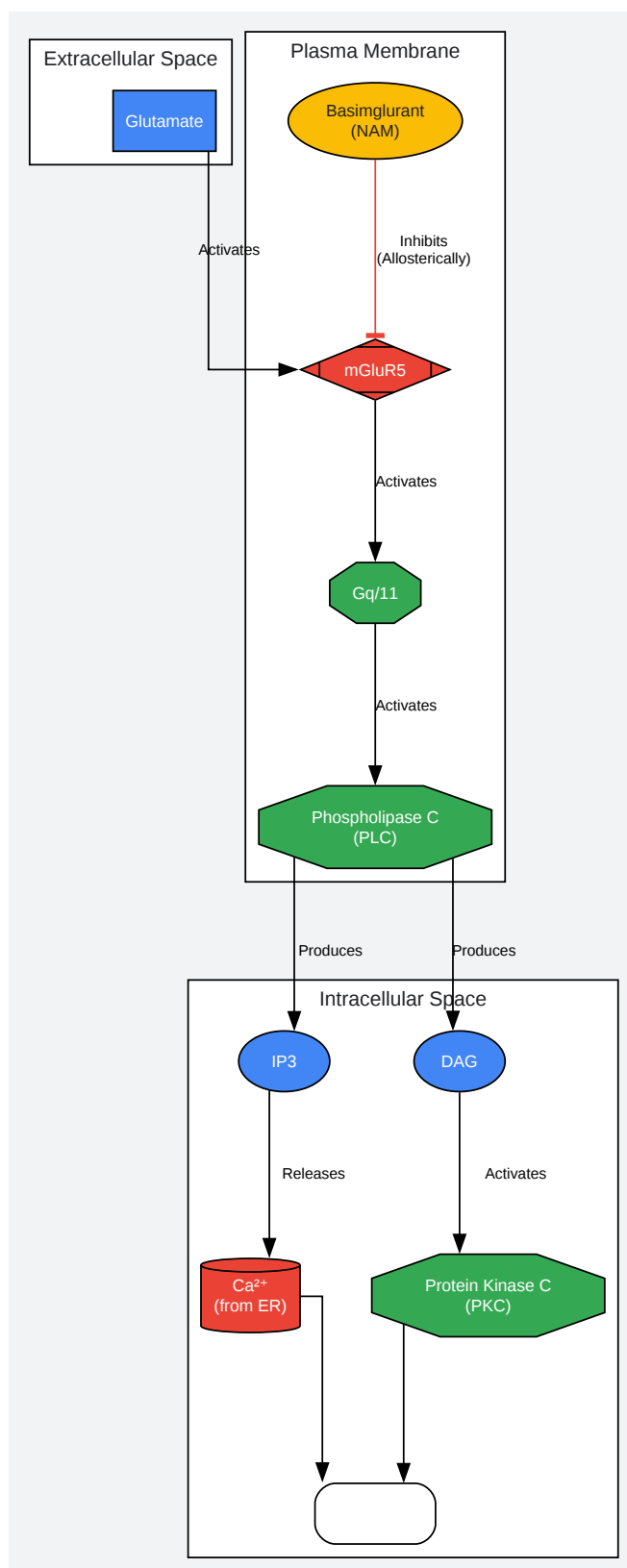
Fragile X Syndrome (FragXis Study)

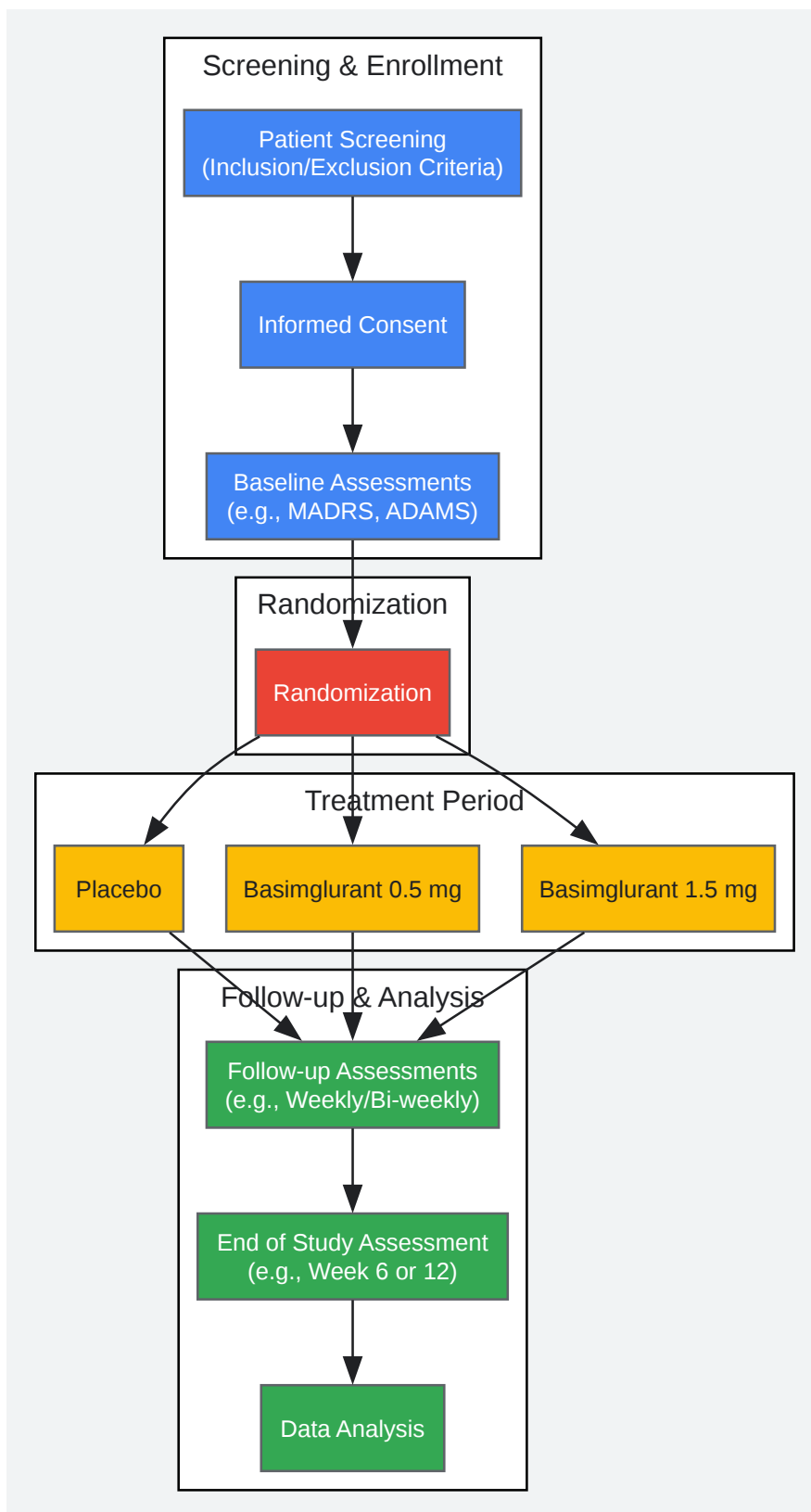
This was a 12-week, double-blind, parallel-group study involving 183 adolescents and adults (aged 14-50) with Fragile X Syndrome.[3]

- Inclusion Criteria: Individuals with a full mutation in the FMR1 gene.[3]
- Exclusion Criteria: Patients who had received another mGluR5 antagonist within 18 months of screening or had participated in a prior **Basimglurant** trial were excluded.[3] Also excluded were individuals with uncontrolled, unstable, clinically significant psychiatric or medical conditions other than FXS, including recent seizures or changes in anticonvulsant therapy, psychosis, euphoria, catatonia, hallucinations, delusional thoughts, or a history of suicidal behaviors.[3]
- Dosing Regimen: Participants were randomized to receive either a placebo, 0.5 mg of **Basimglurant**, or 1.5 mg of **Basimglurant**.[3]
- Assessment Schedule: The primary efficacy endpoint was the change from baseline in the Anxiety Depression and Mood Scale (ADAMS) total score at week 12.[3]

Visualizations

Basimglurant (mGluR5 Negative Allosteric Modulator) Signaling Pathway





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